molecular formula C12H13NO4 B2701246 Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate CAS No. 1308814-98-3

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate

Cat. No.: B2701246
CAS No.: 1308814-98-3
M. Wt: 235.239
InChI Key: SUJUEXRFMHSCFR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (CAS: 1308814-98-3) is a cyclopropane derivative featuring a 4-nitrophenyl substituent and an ethyl ester group. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The compound’s structure combines a strained cyclopropane ring with an electron-withdrawing nitro group, which influences its electronic properties and reactivity. It is available in various purity grades (e.g., pharmaceutical, semiconductor) and is packaged under inert conditions to ensure stability .

Properties

IUPAC Name

ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUEXRFMHSCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is commonly synthesized through a nitration reaction involving aniline and ethyl cyclopropanecarboxylate . The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Scientific Research Applications

Chemistry

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate serves as an intermediate in organic synthesis . It is utilized for constructing more complex organic molecules due to its unique structural features, particularly the nitro group which enhances reactivity.

Biology

This compound has been investigated for its potential biological activity , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation, making it a candidate for further biological exploration.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for:

  • Drug Development : Compounds derived from it have shown promise in targeting specific biological pathways, which may lead to novel therapeutic agents.
  • Pharmaceutical Applications : Its derivatives are under investigation for their efficacy in treating diseases linked to inflammation and infection.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Agrochemicals : this compound exhibits insecticidal properties, making it relevant in agricultural settings for pest control.
  • Material Science : It is also being researched for use in developing new materials with tailored properties.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Insecticidal Properties :
    • Research indicated that this compound showed effective insecticidal action against various agricultural pests, including aphids and leafhoppers, highlighting its utility in pest management strategies.
  • Pharmaceutical Development :
    • A recent investigation into the structure-activity relationship (SAR) of compounds related to this compound revealed promising leads for developing anti-inflammatory drugs.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclopropane Derivatives

Ethyl 1-(4-Hydroxyphenyl)cyclopropanecarboxylate (CAS: 1282550-09-7)
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences : Replaces the nitro group with a hydroxyl (-OH) group.
  • Impact : The hydroxyl group is electron-donating, increasing polarity and solubility in polar solvents compared to the nitro analog. However, the nitro group enhances electrophilicity, making the target compound more reactive in reactions like nucleophilic substitutions .
(1S,2R)-Methyl 1-(3,4-Dimethoxyphenyl)-2-(4-Nitrophenyl)cyclopropanecarboxylate
  • Synthesis : Prepared via dirhodium(II)-catalyzed cyclopropanation, achieving a 94% yield using Rh₂(R-BNP)₄ .
  • Key Differences : Contains a methyl ester (vs. ethyl) and an additional 3,4-dimethoxyphenyl group.
  • The stereochemistry (1S,2R) also suggests distinct biological or catalytic behavior .
Ethyl 1-Methylcyclopropanecarboxylate
  • Molecular Formula : C₇H₁₂O₂
  • Key Differences : Lacks aromatic substituents, featuring only a methyl group on the cyclopropane.
  • Impact : Reduced steric hindrance and ring strain compared to aryl-substituted derivatives. This simplicity may favor applications in polymer chemistry or as a building block in organic synthesis .

Functional Group Modifications

Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate
  • Molecular Formula : C₅H₅F₃O₂
  • Physical Properties : Density ~1.3 g/cm³, boiling point 84–86°C.
  • Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and lipophilic.
  • Impact : Enhanced metabolic stability and bioavailability, making this derivative relevant in medicinal chemistry .
Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate (CAS: 3697-68-5)
  • Molecular Formula : C₇H₁₂O₃
  • Key Differences : Incorporates a hydroxymethyl (-CH₂OH) group.

Structural Similarity Analysis (Based on )

Compound Name Similarity Score Key Structural Feature
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate 0.90 Nitro group + ketone
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate 0.83 Cyclopropane + nitro + ester
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate 0.83 Cyclopropane + bromoacetyl

The lower similarity score (0.83) for the target compound reflects its unique cyclopropane core compared to linear nitro-containing esters .

Biological Activity

Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound consists of a cyclopropane ring substituted with a nitrophenyl group and an ethyl ester functional group. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. The nitrophenyl group can participate in electron transfer reactions, which may alter enzyme functionality.
  • Receptor Interaction : Its structure allows for binding to specific receptors, leading to downstream effects on cellular signaling pathways. This can result in modulation of physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Properties : In vitro studies have shown that this compound exhibits significant antibacterial activity against several strains of bacteria, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that the compound could serve as a basis for developing new antibiotics.
  • Anti-inflammatory Activity : In a controlled experiment using a rat model, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 1-(4-methylphenyl)cyclopropanecarboxylateMethyl group instead of nitroModerate antibacterial activity
Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylateHydroxyl group additionEnhanced anti-inflammatory effects
Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylateMethoxy group additionSimilar antimicrobial properties

This table highlights how variations in substituents on the cyclopropane ring can influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves cyclopropanation of ethyl acrylate derivatives with diazo compounds, followed by nitration or coupling with 4-nitrophenyl groups. For example, analogous syntheses use ethyl cyanoacetate condensation with nitrophenyl ketones, followed by cyclization using sulfur or acidic conditions . Optimization may involve adjusting catalyst loading (e.g., Lewis acids), reaction temperature (40–80°C), and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions like ring-opening of the cyclopropane.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between cis/trans isomers in cyclopropane derivatives?

  • Methodology :

  • ¹H NMR : Coupling constants (J) between cyclopropane protons (typically 4–10 Hz) help determine stereochemistry. Trans isomers exhibit smaller J values due to dihedral angles.
  • ¹³C NMR : Chemical shifts of the cyclopropane carbons vary with substituent orientation; nitrophenyl groups deshield adjacent carbons.
  • IR : Stretching frequencies of ester carbonyl (~1740 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional group integrity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Due to the compound’s polarity from the nitro group, TLC monitoring (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) aids in identifying the product. Recrystallization from ethanol/water mixtures can further purify crystalline forms .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl group influence the cyclopropane ring’s stability under acidic/basic conditions?

  • Methodology : Computational studies (DFT or MD simulations) can model charge distribution and ring strain. The electron-withdrawing nitro group increases electrophilicity at the cyclopropane carbons, making the ring prone to nucleophilic attack. Experimentally, kinetic studies under varying pH (e.g., HCl/NaOH) and monitoring decomposition via HPLC-MS quantify stability .

Q. What strategies resolve contradictions in reported NMR data for cyclopropane carboxylates with nitrophenyl substituents?

  • Methodology :

  • Variable Temperature NMR : Resolves signal splitting caused by conformational exchange.
  • NOESY/ROESY : Identifies spatial proximity of protons to confirm stereochemistry.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 1-(aminomethyl)cyclopropanecarboxylate ) to validate shifts.

Q. How can computational tools predict regioselectivity in nitration or electrophilic substitution reactions on cyclopropane carboxylates?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrophenyl group directs subsequent substitutions to meta positions via resonance effects. Molecular electrostatic potential (MEP) maps visualize charge distribution to guide synthetic planning .

Q. What mechanistic pathways explain side reactions during cyclopropanation of ethyl acrylate derivatives?

  • Methodology : Trapping intermediates with radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., ¹³C-diazo compounds) clarifies whether the reaction proceeds via carbene insertion or radical pathways. GC-MS analysis of byproducts (e.g., ring-opened alkenes) provides additional evidence .

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